3-Chloro-4-nitrobenzenesulfonyl chloride
Description
3-Chloro-4-nitrobenzenesulfonyl chloride (CAS RN: 64835-30-9) is an aromatic sulfonyl chloride derivative with the molecular formula C₆H₃Cl₂NO₄S and a molecular weight of 256.06 g/mol . This compound features a sulfonyl chloride (–SO₂Cl) group, a nitro (–NO₂) substituent at the 4-position, and a chlorine atom at the 3-position of the benzene ring. Its structure renders it highly reactive, particularly in nucleophilic substitution and sulfonylation reactions, making it a valuable intermediate in organic synthesis for pharmaceuticals, agrochemicals, and specialty materials .
Commercially, it is available in high purity (≥97%) from suppliers like Shanghai PI Chemicals Ltd. and Alfa, typically sold in quantities ranging from 250 mg to 1 g . Safety protocols for handling sulfonyl chlorides, such as those outlined for 4-nitrobenzenesulfonyl chloride (CAS RN: 98-74-8), emphasize severe hazards, including skin/eye corrosion and respiratory irritation. Immediate medical intervention is required upon exposure .
Properties
IUPAC Name |
3-chloro-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKPVHSGMXQEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660015 | |
| Record name | 3-Chloro-4-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64835-30-9 | |
| Record name | 3-Chloro-4-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64835-30-9 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Direct Chlorsulfonation of ortho-Chloro-nitrobenzene with Chlorosulfonic Acid
Overview:
The most documented and industrially relevant method for preparing 3-chloro-4-nitrobenzenesulfonyl chloride is the direct chlorsulfonation of ortho-chloro-nitrobenzene using chlorosulfonic acid. This process involves a single-step reaction where the sulfonyl chloride group is introduced onto the aromatic ring under controlled temperature and molar ratio conditions.
Reaction Conditions and Process Details:
| Parameter | Value/Range | Notes |
|---|---|---|
| Reactants | ortho-chloro-nitrobenzene and chlorosulfonic acid | Molar ratio: 1 : 2 to 6 (preferably 1 : 4-5) |
| Initial reaction temperature | ~100 °C | Initiates hydrogen chloride evolution |
| Temperature profile | Stepwise increase: 100 °C (1 h) → 110 °C (1 h) → 120 °C (1 h) → 130 °C (3 h) | Maintained to complete chlorsulfonation |
| Reaction duration | 6 hours total | Includes stepwise heating and final hold at 130 °C |
| Product isolation | Addition to crushed ice slurry | Prevents melting/oil formation and hydrolysis |
| Post-treatment | Washing with ice-water, neutralization with sodium bicarbonate, filtration, drying | Ensures high purity |
| Yield | >90% theoretical | High yield and purity achieved |
- The reaction is initiated by heating the mixture, which causes hydrogen chloride gas to evolve, indicating chlorsulfonation progress.
- Temperature control is critical: exceeding 130 °C leads to decomposition and colored impurities.
- The product crystallizes as fine waxy granules upon quenching in ice water, facilitating filtration and purification.
Example Experimental Procedure:
- 200 parts by weight (1.25 mol) of ortho-chloro-nitrobenzene are added to 656 parts by weight (5 mol) of 90.5% chlorosulfonic acid.
- The mixture is stirred and heated to 100 °C, held for 1 hour, then sequentially heated to 110 °C and 120 °C for 1 hour each.
- After near completion of HCl evolution, temperature is raised to 130 °C for 3 hours.
- The reaction mass is poured into crushed ice and water slurry to precipitate the product.
- The solid is filtered, washed, neutralized with sodium bicarbonate, filtered again, washed with ice water, and dried to yield the sulfonyl chloride.
Alternative Multi-step Synthesis via Disulfide Intermediate and Chlorination
Overview:
Another reported method involves the synthesis of 4-nitrobenzenesulfonyl chloride (structurally related) via a disulfide intermediate, which is then chlorinated and treated with thionyl chloride. This method is more complex but offers an alternative route.
| Step | Description |
|---|---|
| 1. Formation of disulfide | Sodium sulfide and sulfur refluxed in organic solvent to form disulfide intermediate |
| 2. Reaction with 4-nitrochlorobenzene | Disulfide added to organic solvent containing 4-nitrochlorobenzene, stirred, filtered, dried |
| 3. Chlorination | Disulfide solution heated with aqueous NaCl, ethylene dichloride, and chlorine gas |
| 4. Treatment with thionyl chloride | After chlorination, DMF added, followed by dropwise addition of thionyl chloride, stirred 3 h |
| 5. Workup | Washing, neutralization, filtration, drying to isolate 4-nitrobenzenesulfonyl chloride |
| Parameter | Value/Ratio |
|---|---|
| Disulfide : ethylene dichloride : 10% NaCl solution | 1 : 2 : 3 (mass ratio) |
| Disulfide : Cl2 : SOCl2 molar ratio | 1 : 6 : 2.2 |
| Chlorination completion | Disulfide content ≤ 0.2% |
| Drying temperature | 40-50 °C under vacuum |
This method is more labor-intensive and includes multiple purification steps but can yield high purity sulfonyl chloride products.
Chlorosulfonation under Prolonged Mild Conditions (Research Scale)
Overview:
A research study demonstrated that the chlorosulfonation of 3-chloronitrobenzene can be performed at a lower temperature (100 °C) under nitrogen atmosphere for an extended period (7 days) to improve yield and reduce side products.
| Condition | Result |
|---|---|
| Temperature | 100 °C |
| Atmosphere | Nitrogen |
| Reaction time | 7 days |
| Yield | 72% (higher than 52% at 120 °C for 2 days) |
| Workup | Precipitation in cold water, no chromatography needed |
This method is suitable for laboratory-scale synthesis where purity and yield are critical, despite longer reaction times.
Comparative Summary of Preparation Methods
| Method | Reactants & Conditions | Yield (%) | Purity & Notes |
|---|---|---|---|
| Direct chlorsulfonation (Patent) | ortho-chloro-nitrobenzene + chlorosulfonic acid, 100-130 °C, 6 h | >90 | Industrially viable, high purity, scalable |
| Disulfide intermediate route | Na2S + S → disulfide → chlorination + SOCl2 | Not specified | Multi-step, complex, high purity achievable |
| Prolonged mild chlorosulfonation | 3-chloronitrobenzene, 100 °C, N2, 7 days | 72 | Lab scale, cleaner product, no chromatography needed |
Research Notes and Considerations
- The molar ratio of chlorosulfonic acid to ortho-chloro-nitrobenzene is critical; 4-5 mols acid per mol substrate is optimal for yield and purity.
- Temperature control is essential to avoid decomposition and colored impurities; maximum ~130 °C recommended.
- Quenching the reaction mixture into ice-water slurry prevents product melting and hydrolysis to sulfonic acid, thus preserving yield.
- Neutralization with sodium bicarbonate and thorough washing remove residual acid and impurities.
- Alternative methods involving disulfide intermediates and chlorination offer routes but are more complex and less common industrially.
- Extended reaction times at lower temperatures under inert atmosphere can improve yield and reduce by-products in research settings.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.
Nucleophilic Substitution: Reagents such as amines and alcohols are used under mild conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Sulfonamide derivatives.
Scientific Research Applications
Synthesis of Pharmaceuticals
One of the primary applications of 3-chloro-4-nitrobenzenesulfonyl chloride is in the synthesis of pharmaceutical compounds. It acts as a sulfonylating agent, which is crucial in the formation of sulfonamide derivatives. These derivatives are significant due to their antimicrobial properties and are widely used in antibiotic formulations.
- Case Study: Synthesis of Aminobenzenesulfonyl Fluorides
Production of Dyes
The compound is also employed in the dye industry as an intermediate for synthesizing various azo dyes and triphenylmethane dyes. Its ability to introduce sulfonyl groups into aromatic systems enhances the solubility and color properties of the resulting dyes.
- Example: Triphenylmethane Dyes
Chemical Research and Development
In chemical research, this compound is utilized as a reagent in various synthetic pathways. Its reactivity allows chemists to explore new synthetic methodologies, particularly in the development of complex organic molecules.
- Example: Reaction with Amines
Material Science Applications
In material science, this compound is investigated for its potential applications in developing new materials with specific functional properties. Its role as a building block can lead to novel polymers or composite materials that exhibit enhanced performance characteristics.
Safety and Handling Considerations
Due to its corrosive nature, proper safety measures must be taken when handling this compound. It is classified as hazardous and requires appropriate personal protective equipment (PPE) during use. Storage conditions should be strictly controlled to prevent degradation or unwanted reactions with moisture .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for sulfonamide antibiotics | Synthesis of aminobenzenesulfonyl fluorides |
| Dye Production | Precursor for azo and triphenylmethane dyes | Production of vivid textile dyes |
| Chemical Research | Reagent for synthesizing complex organic molecules | Formation of novel sulfonamide derivatives |
| Material Science | Building block for new materials | Development of polymers with enhanced properties |
Mechanism of Action
The mechanism of action of 3-Chloro-4-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is utilized in the synthesis of sulfonamide derivatives and other functionalized compounds .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Physical and Chemical Properties
The table below compares 3-chloro-4-nitrobenzenesulfonyl chloride with structurally related sulfonyl chlorides:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 64835-30-9 | C₆H₃Cl₂NO₄S | 256.06 | –Cl (3), –NO₂ (4) |
| 4-Nitrobenzenesulfonyl chloride | 98-74-8 | C₆H₄ClNO₄S | 221.62 | –NO₂ (4) |
| 4-Methyl-3-nitrobenzenesulfonyl chloride | 616-83-1 | C₇H₆ClNO₄S | 235.64 | –CH₃ (4), –NO₂ (3) |
| 3-Chloro-4-fluorobenzenesulfonyl chloride | 91170-93-3 | C₆H₃Cl₂FO₂S | 229.06 | –Cl (3), –F (4) |
| 4-Fluoro-3-nitrobenzenesulfonyl chloride | 1146290-36-9 | C₆H₃ClFNO₄S | 239.61 | –F (4), –NO₂ (3) |
Key Observations :
- Substituent Effects: The nitro group (–NO₂) is a strong electron-withdrawing group, enhancing the electrophilicity of the sulfonyl chloride moiety. Chlorine at the 3-position further increases reactivity due to its inductive effect .
- Molecular Weight: The presence of two electronegative groups (Cl and NO₂) in this compound results in a higher molecular weight compared to monosubstituted analogs like 4-nitrobenzenesulfonyl chloride .
- Steric and Electronic Factors : Substituent positions (meta vs. para) influence steric hindrance and electronic distribution. For example, 4-methyl-3-nitrobenzenesulfonyl chloride has reduced electrophilicity due to the electron-donating methyl group .
Reactivity Trends
- Sulfonylation Efficiency: this compound exhibits superior reactivity in sulfonylation reactions compared to 4-nitrobenzenesulfonyl chloride due to the synergistic electron-withdrawing effects of Cl and NO₂ .
- Halogen Influence: Replacement of –NO₂ with –F (as in 3-chloro-4-fluorobenzenesulfonyl chloride) reduces reactivity, as fluorine’s electronegativity is offset by its weaker electron-withdrawing capacity compared to nitro .
Commercial Availability
Suppliers such as Alfa and TCI Chemicals offer this compound in research-grade quantities (≥97% purity), priced at ~$3200/5g .
Biological Activity
3-Chloro-4-nitrobenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological applications, including antimicrobial and cytotoxic effects.
This compound is characterized by the following chemical properties:
- Molecular Formula : CHClNOS
- Molecular Weight : 256.06 g/mol
- Appearance : Light brown crystalline powder
- Solubility : Soluble in organic solvents like dichloromethane and sparingly soluble in water.
Synthesis
The synthesis of this compound typically involves the reaction of chlorosulfonic acid with nitrobenzene derivatives under controlled temperatures. The process yields high purity and stability, making it suitable for further applications in medicinal chemistry and material science .
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can act against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antibacterial agents .
| Compound | Bacterial Strain | MIC (mg/L) | MBC (mg/L) |
|---|---|---|---|
| This compound | S. aureus MSSA | 0.78 - 12.5 | 1.56 - 25 |
| E. faecalis | 2 - 8 | ≥ 200 |
The activity against S. aureus was particularly notable, with low MBC values indicating effective bactericidal action .
Cytotoxicity
In addition to its antimicrobial properties, studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in tumor cells .
Case Studies
-
Antibacterial Efficacy :
A study investigated the efficacy of sulfonamide derivatives, including those based on this compound, against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial viability, supporting the compound's potential as an antibiotic candidate . -
Cytotoxic Effects on Cancer Cells :
Another research effort focused on the cytotoxicity of sulfonamide analogs derived from this compound against leukemia cell lines. The findings revealed that these derivatives could effectively inhibit cell growth and trigger apoptotic pathways, suggesting their utility in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-chloro-4-nitrobenzenesulfonyl chloride?
- Methodological Answer : The compound can be synthesized via sulfonation and chlorination of nitrobenzene derivatives. A typical approach involves nitration of chlorobenzenesulfonic acid followed by treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Reaction optimization should focus on temperature control (40–60°C), stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to chlorinating agent), and inert atmosphere to minimize hydrolysis . Post-synthesis purification via recrystallization (using non-polar solvents like hexane) or vacuum distillation ensures high purity (>95%) .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the aromatic substitution pattern (e.g., chemical shifts at δ 8.2–8.5 ppm for nitro-adjacent protons) and sulfonyl chloride functionality (δ 140–150 ppm for sulfur in ¹³C DEPT) .
- FT-IR : Peaks at 1370 cm⁻¹ (asymmetric S=O stretch) and 1530 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., S–Cl ≈ 1.99 Å) and dihedral angles between substituents, critical for understanding steric effects .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and full-face shields to prevent skin/eye contact. Work in a fume hood to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Collect waste in sealed containers for hazardous disposal .
- Storage : Store in amber glass bottles under dry nitrogen at 2–8°C to prevent moisture-induced hydrolysis .
Advanced Research Questions
Q. How do electronic and steric effects of the nitro and chloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro group activates the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols) by polarizing the S–Cl bond. Steric hindrance from the ortho-chloro substituent can slow reactions with bulky nucleophiles. Kinetic studies (e.g., monitoring by HPLC) under varying temperatures (25–60°C) and solvents (DMF vs. THF) reveal rate constants (k) and activation energies (Eₐ), with DMF accelerating reactions due to its polar aprotic nature .
Q. What computational methods are effective in predicting the electronic structure and reaction pathways of this compound?
- Methodological Answer :
- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis sets can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., solvation in acetonitrile) to study transition states during sulfonamide formation .
Q. How can this compound serve as a precursor in synthesizing bioactive molecules or agrochemical intermediates?
- Methodological Answer :
- Medicinal Chemistry : React with aryl amines (e.g., 2-(3-chlorophenyl)ethan-1-amine) to form sulfonamides, a common pharmacophore in enzyme inhibitors. Characterize products via LC-MS and assess bioactivity in vitro (e.g., IC₅₀ assays) .
- Agrochemicals : Couple with pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridine) to generate herbicidal agents. Optimize reaction yields (70–85%) using phase-transfer catalysts like tetrabutylammonium bromide .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
